trans-4-Chloro-2-butene-1-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

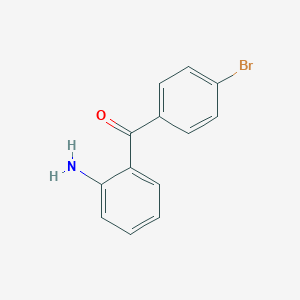

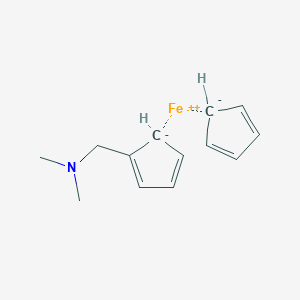

Trans-4-Chloro-2-butene-1-OL is a chemical compound that can undergo various chemical reactions due to its functional groups and double bond. The available research provides insights into its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of trans-4-Chloro-2-butene-1-OL and related compounds often involves reactions with chlorine atoms or chlorination processes. For instance, the chlorination of trans-1,4-dichloro-2-butene in chlorinated hydrocarbon solvents yields solid and liquid isomers through an exclusive trans-addition process (ShinodaKiyonori, 1973).

Molecular Structure Analysis

The molecular structure of related chloro-butene compounds, such as cis-1,4-dichloro-2-butene, has been determined using gas phase electron diffraction. The analysis reveals specific bond lengths and angles, indicating the spatial arrangement of atoms within the molecule (Q. Shen, 1984).

Chemical Reactions and Properties

Trans-4-Chloro-2-butene-1-OL undergoes various chemical reactions due to its chloro and hydroxyl functional groups. Reactions include addition, elimination, and substitution processes. For instance, the reaction of chlorine atoms with trans-2-butene forms different chlorinated products through addition and abstraction reactions (E. Kaiser et al., 2007).

Physical Properties Analysis

The physical properties of chloro-butene compounds, such as boiling point, melting point, and solubility, are influenced by their molecular structure. However, specific details on the physical properties of trans-4-Chloro-2-butene-1-OL require further research.

Chemical Properties Analysis

The chemical properties of trans-4-Chloro-2-butene-1-OL, including reactivity with other chemical substances and stability under various conditions, can be inferred from related chloro-butene compounds. These properties are dictated by the presence of the chloro group and the double bond, which participate in various chemical reactions (T. Koyano, 1970).

Wissenschaftliche Forschungsanwendungen

Kinetics and Stereochemistry

- The kinetics and product distribution from reactions involving cis- and trans-2-butene with chlorine atoms have been extensively studied, showing detailed stereochemical effects on the products of gas-phase reactions. These studies offer insights into reaction mechanisms and the formation of various products through different pathways, which are crucial for understanding chemical transformations and synthesis involving similar olefins (Kaiser et al., 2007).

Reactions with Aliphatic Halides

- Research on the reactions of trans-1-chloro-2-butene with alkali metals in liquid ammonia highlights the production of various hydrocarbons, providing a foundation for reactions involving similar halides and the synthesis of complex molecules (Verkade et al., 2010).

Reactivity and Addition Reactions

- Studies on the reactivity of certain compounds toward π-bonds, producing dimethyl-1,2-disilacyclobutenes, exemplify the stereo-specific addition reactions that can be applied to understand or develop new synthetic routes for chemicals with structural similarities to trans-4-Chloro-2-butene-1-OL (Kinjo et al., 2007).

Catalysis and Isomerization

- The catalytic activities in reactions such as hydrogenation and isomerization of butene diols have been investigated, showing the roles of solvent, support, and catalysts in directing the reaction outcomes. These findings can aid in the development of catalytic systems for reactions involving trans-4-Chloro-2-butene-1-OL (Musolino et al., 2003).

Safety and Hazards

When handling “trans-4-Chloro-2-butene-1-OL”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-4-chlorobut-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRLAHTVGOLBEB-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Chloro-2-butene-1-OL | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

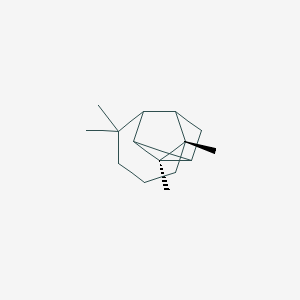

![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)